molecular formula C9H13ClN2 B13701745 4-(3-Azetidinyl)-2-methylpyridine Hydrochloride

4-(3-Azetidinyl)-2-methylpyridine Hydrochloride

Cat. No.: B13701745
M. Wt: 184.66 g/mol
InChI Key: HETRRSCQYNLWGP-UHFFFAOYSA-N
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Description

4-(3-Azetidinyl)-2-methylpyridine Hydrochloride is a chemical compound with the molecular formula C8H11N2Cl It is a derivative of pyridine, featuring an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azetidinyl)-2-methylpyridine Hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-diphenylmethyl-3-azetidin-ol with cyano acetic acid involves esterification, Pinner reaction, neutralization, and amidination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of suitable solvents, catalysts, and reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azetidinyl)-2-methylpyridine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The azetidine ring and pyridine moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(3-Azetidinyl)-2-methylpyridine Hydrochloride has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-(3-Azetidinyl)-2-methylpyridine Hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The azetidine ring’s strain and reactivity may play a role in its biological activity, influencing how it interacts with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Azetidinyl)-2-methylpyridine Hydrochloride is unique due to the presence of both the azetidine ring and the methyl group on the pyridine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

4-(azetidin-3-yl)-2-methylpyridine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-7-4-8(2-3-11-7)9-5-10-6-9;/h2-4,9-10H,5-6H2,1H3;1H

InChI Key

HETRRSCQYNLWGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CNC2.Cl

Origin of Product

United States

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